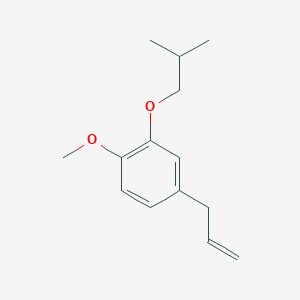

3-(3-iso-Butoxy-4-methoxyphenyl)-1-propene

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H20O2 |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

1-methoxy-2-(2-methylpropoxy)-4-prop-2-enylbenzene |

InChI |

InChI=1S/C14H20O2/c1-5-6-12-7-8-13(15-4)14(9-12)16-10-11(2)3/h5,7-9,11H,1,6,10H2,2-4H3 |

InChI Key |

DJTZJPVILBEASH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)CC=C)OC |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Phenylpropanoids

Biological Distribution of Phenylpropanoids (e.g., in plants)

Phenylpropanoids are ubiquitous throughout the plant kingdom, from early diverging land plants like bryophytes to more recently evolved angiosperms. wikipedia.orgfrontiersin.org Their production is a key adaptation to terrestrial life. nih.gov These compounds are distributed in various plant tissues and organs, where they perform specialized functions. nih.gov For instance, lignin (B12514952), a complex phenylpropanoid polymer, is a major component of the cell walls in vascular plants, providing structural support and facilitating water transport. frontiersin.orgnumberanalytics.com Flavonoids, another major group of phenylpropanoids, accumulate in leaves, flowers, and fruits, where they can function as pigments to attract pollinators, protect against UV radiation, and act as antioxidants. nih.govtaylorandfrancis.com Other phenylpropanoids like coumarins, stilbenes, and phenolic acids are also widely distributed and contribute to the plant's defense system. numberanalytics.comtandfonline.com

The specific types and concentrations of phenylpropanoids can vary significantly between different plant species, and even within the same plant depending on the organ, developmental stage, and environmental conditions. nih.govnih.gov

Elucidation of the Phenylpropanoid Biosynthesis Pathway

The phenylpropanoid pathway is a central metabolic route in plants that converts products from primary metabolism into a wide array of specialized metabolites. nih.gov It begins with the amino acid phenylalanine, which is derived from the shikimate pathway. nih.govnih.gov The pathway is a complex and highly regulated network of enzymatic reactions. nih.govnumberanalytics.com

The biosynthesis of phenylpropanoids begins with the conversion of L-phenylalanine into a variety of intermediates through a series of enzymatic reactions. This foundational part of the pathway is often referred to as the general phenylpropanoid pathway. nih.gov

The initial and rate-limiting step is the deamination of L-phenylalanine to form trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . wikipedia.orgresearchgate.net This step is a critical juncture that channels carbon from primary metabolism into the vast network of phenylpropanoid synthesis. nih.gov

Following this, a series of enzymatic modifications occur. Cinnamate 4-hydroxylase (C4H) introduces a hydroxyl group to cinnamic acid, producing p-coumaric acid. nih.govnumberanalytics.com Subsequently, 4-coumarate-CoA ligase (4CL) activates p-coumaric acid by attaching it to coenzyme A, forming p-coumaroyl-CoA. nih.govnih.gov

p-Coumaroyl-CoA is a central branching point in the pathway, serving as the precursor for numerous classes of phenylpropanoids. wikipedia.orgresearchgate.net From this intermediate, the pathway can diverge into several branches, leading to the synthesis of:

Lignins: Through a series of reductions and hydroxylations, p-coumaroyl-CoA is converted into monolignols like p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, which are the building blocks of lignin. nih.gov

Flavonoids: The enzyme chalcone (B49325) synthase (CHS) utilizes p-coumaroyl-CoA to initiate the flavonoid biosynthesis branch, leading to compounds like flavones, flavonols, and anthocyanins. nih.gov

Coumarins, Stilbenes, and other Phenolic Compounds: These compounds are also synthesized from p-coumaroyl-CoA and other pathway intermediates through various enzymatic modifications. tandfonline.combohrium.com

In some plants, particularly monocots, an alternative starting point exists where tyrosine is converted directly to p-coumaric acid by the enzyme tyrosine ammonia-lyase (TAL). nih.govfrontiersin.org

Interactive Data Table: Key Enzymes and Intermediates of the General Phenylpropanoid Pathway

| Precursor | Enzyme | Product/Intermediate |

| L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | trans-Cinnamic acid |

| trans-Cinnamic acid | Cinnamate 4-hydroxylase (C4H) | p-Coumaric acid |

| p-Coumaric acid | 4-coumarate-CoA ligase (4CL) | p-Coumaroyl-CoA |

| p-Coumaroyl-CoA | Various enzymes | Flavonoids, Monolignols, Stilbenes, etc. |

The phenylpropanoid pathway is intricately regulated at multiple levels to ensure that specific compounds are produced in the right amounts, at the right time, and in the right place. nih.gov This regulation occurs at the transcriptional, post-transcriptional, and post-translational levels. nih.gov

Transcriptional Regulation: The expression of genes encoding the biosynthetic enzymes is a primary control point. nih.gov This is largely managed by families of transcription factors, such as MYB, bHLH, and WRKY proteins. nih.gov These transcription factors can act as activators or repressors of pathway genes in response to various developmental cues (e.g., tissue development) and environmental stimuli (e.g., pathogen attack, UV light). tandfonline.comnih.gov For example, specific R2R3-MYB transcription factors are known to be key regulators of the structural genes involved in anthocyanin and lignin biosynthesis. tandfonline.comnih.gov

Post-Transcriptional and Post-Translational Regulation: After transcription, the pathway can be regulated by mechanisms like alternative splicing of messenger RNA and by microRNAs (miRNAs) that can target and degrade the transcripts of regulatory or biosynthetic genes. tandfonline.com For instance, miR828 has been shown to play a critical role in regulating MYB transcription factors involved in phenylpropanoid biosynthesis. tandfonline.com Furthermore, the activity of the enzymes themselves can be modulated through feedback inhibition, where a downstream product of the pathway inhibits an earlier enzyme, and by post-translational modifications like phosphorylation, which can switch an enzyme's activity on or off. researchgate.net

This complex regulatory network allows plants to fine-tune the production of phenylpropanoids, balancing the metabolic cost of their synthesis with the plant's needs for growth, development, and defense. nih.gov

Ecological and Physiological Roles of Phenylpropanoids in Producer Organisms (e.g., plant defense mechanisms)

Phenylpropanoids fulfill a vast array of essential functions that are critical for a plant's survival and interaction with its environment. tandfonline.comfrontiersin.org These roles range from providing structural support to acting as a sophisticated chemical defense system. numberanalytics.comnumberanalytics.com

Structural Support: The most significant structural role of phenylpropanoids is the formation of lignin. numberanalytics.comnumberanalytics.com Lignin is a complex polymer deposited in the secondary cell walls of vascular plants, providing mechanical strength and rigidity to stems and vascular tissues. numberanalytics.comnih.gov This allows plants to grow upright and supports the transport of water and nutrients throughout the plant. frontiersin.org

Defense Against Herbivores and Pathogens: Phenylpropanoids are a cornerstone of plant defense systems. numberanalytics.comnih.gov They can act as a physical barrier, with lignin making plant tissues difficult for insects to chew and digest. numberanalytics.com Many phenylpropanoids also function as chemical weapons. nih.gov Some are produced constitutively (phytoanticipins), while others, known as phytoalexins, are synthesized rapidly in response to pathogen attack or wounding. nih.govnih.gov These compounds can have antimicrobial and antifungal properties, directly inhibiting the growth of invading pathogens. numberanalytics.comjournalijecc.com Additionally, some phenylpropanoids act as feeding deterrents for herbivores. wikipedia.org

Protection from Abiotic Stress: Phenylpropanoids play a vital role in protecting plants from non-living threats. numberanalytics.comsemanticscholar.org Flavonoids, for example, accumulate in the epidermal layers of leaves and act as a sunscreen, absorbing harmful UV-B radiation that could otherwise damage DNA and the photosynthetic machinery. nih.govtandfonline.com These compounds also have strong antioxidant properties, helping to scavenge reactive oxygen species (ROS) that are produced during times of stress, such as drought, high salinity, or extreme temperatures. taylorandfrancis.comsemanticscholar.org

Pollinator Attraction and Reproduction: The vibrant colors of many flowers are due to anthocyanins, a class of flavonoids. nih.gov These pigments attract pollinators like bees and birds, which are essential for the plant's reproductive success. wikipedia.orgtandfonline.com Phenylpropanoid derivatives also contribute to floral scents, further guiding pollinators to the flower. wikipedia.org

Interactive Data Table: Roles of Phenylpropanoid Classes

| Phenylpropanoid Class | Primary Role(s) | Example(s) |

| Lignins | Structural support, pathogen resistance | p-coumaryl, coniferyl, and sinapyl alcohols |

| Flavonoids | UV protection, antioxidant, pigmentation, defense | Quercetin, Kaempferol, Anthocyanins |

| Stilbenes | Phytoalexin (defense) | Resveratrol (B1683913) |

| Coumarins | Defense, allelopathy | Scopoletin |

| Phenolic Acids | Defense, allelopathy, structural components | Ferulic acid, Caffeic acid |

Advanced Spectroscopic and Analytical Characterization of 3 3 Iso Butoxy 4 Methoxyphenyl 1 Propene

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 3-(3-iso-Butoxy-4-methoxyphenyl)-1-propene, distinct signals corresponding to the different types of protons are expected. The aromatic protons typically appear in the range of δ 6.5-7.0 ppm. The protons of the allyl group exhibit characteristic signals: the CH₂ group adjacent to the aromatic ring would appear around δ 3.3 ppm, while the vinyl protons (CH=CH₂) would be observed further downfield, typically between δ 5.0 and 6.0 ppm, showing complex splitting patterns due to geminal and vicinal coupling. The isobutoxy group protons would be found in the upfield region, with the CH₂ protons appearing around δ 3.8 ppm, the CH proton as a multiplet around δ 2.0 ppm, and the two methyl groups as a doublet around δ 1.0 ppm. The methoxy (B1213986) group protons would present as a sharp singlet around δ 3.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic carbons would resonate in the region of δ 110-150 ppm, with carbons attached to oxygen atoms (C-O) appearing at the lower end of this range. The carbons of the allyl group would be found with the sp² hybridized carbons (C=C) in the δ 115-140 ppm region and the sp³ hybridized carbon (Ar-CH₂) around δ 40 ppm. The carbons of the isobutoxy group would appear in the aliphatic region, with the O-CH₂ carbon around δ 75 ppm, the CH carbon around δ 28 ppm, and the methyl carbons around δ 19 ppm. The methoxy carbon would be expected around δ 56 ppm.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments made from 1D NMR. COSY spectra would reveal the coupling relationships between adjacent protons, for instance, connecting the signals of the allyl group protons. HSQC spectra would correlate the proton signals with their directly attached carbon atoms, confirming the C-H connectivities throughout the molecule. HMBC (Heteronuclear Multiple Bond Correlation) would further elucidate the structure by showing longer-range couplings between protons and carbons, helping to piece together the different fragments of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Aromatic-H | 6.5 - 7.0 | - |

| Aromatic-C | - | 110 - 150 |

| -CH₂- (allyl) | ~3.3 | ~40 |

| =CH- (allyl) | 5.8 - 6.0 | 135 - 140 |

| =CH₂ (allyl) | 5.0 - 5.2 | 115 - 120 |

| -OCH₃ | ~3.9 | ~56 |

| -OCH₂- (isobutoxy) | ~3.8 | ~75 |

| -CH- (isobutoxy) | ~2.0 | ~28 |

| -CH₃ (isobutoxy) | ~1.0 | ~19 |

Vibrational Spectroscopy Analysis (Infrared (IR) and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a number of characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the allyl and isobutoxy groups would appear in the 2850-3000 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring would be seen in the 1500-1600 cm⁻¹ range. researchgate.net The alkene C=C stretch from the propene group is expected around 1640 cm⁻¹. researchgate.net The strong absorptions corresponding to the C-O stretching of the ether linkages (methoxy and isobutoxy) would be prominent in the 1000-1300 cm⁻¹ region. jetir.org Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring would also be present in the fingerprint region (below 1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give a strong signal in the Raman spectrum. mdpi.com The C=C stretching of the allyl group is also expected to be Raman active. researchgate.net Due to the presence of the phenylpropene system, studies on similar molecules like eugenol (B1671780) and methyl eugenol have shown that conformational analysis can be aided by comparing experimental Raman spectra with DFT calculations. nih.govacs.org

Table 2: Predicted IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| Alkene C=C Stretch | ~1640 | ~1640 |

| Aromatic C=C Stretch | 1500 - 1600 | 1500 - 1600 |

| C-O Ether Stretch | 1000 - 1300 | 1000 - 1300 |

| Aromatic Ring Breathing | Weak/Variable | Strong, ~765 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies (e.g., HRESIMS, GC-MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) would provide a precise mass measurement of the molecular ion, allowing for the unambiguous confirmation of the molecular formula C₁₄H₂₀O₂.

Gas Chromatography-Mass Spectrometry (GC-MS) is used for both purity assessment and structural analysis through fragmentation patterns. nih.gov The electron ionization (EI) mass spectrum of this compound would exhibit a molecular ion peak (M⁺) at m/z 220. The fragmentation pattern is predictable based on the structure. libretexts.orgyoutube.com Common fragmentation pathways for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond. youtube.com Therefore, expected fragments would include the loss of the isobutyl group (C₄H₉, 57 Da) or the isobutoxy radical (C₄H₉O•, 73 Da). Another likely fragmentation is the benzylic cleavage to form a stable tropylium-like ion.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment | Fragmentation Pathway |

|---|---|---|

| 220 | [C₁₄H₂₀O₂]⁺ | Molecular Ion (M⁺) |

| 163 | [M - C₄H₉]⁺ | Loss of isobutyl group |

| 147 | [M - C₄H₉O]⁺ | Loss of isobutoxy radical |

| 121 | [C₈H₉O]⁺ | Benzylic cleavage |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis, Luminescence)

UV-Visible Spectroscopy: The UV-Vis spectrum of this compound is determined by the electronic transitions within the molecule's chromophores. The substituted benzene ring is the primary chromophore. For comparison, eugenol, a structurally similar compound, exhibits a maximum absorption (λ_max) at approximately 280 nm. researchgate.net It is expected that this compound would have a similar λ_max, corresponding to the π → π* transitions of the aromatic system. The exact position of the absorption maximum can be influenced by solvent polarity.

Table 4: Predicted Electronic Spectroscopy Properties for this compound

| Technique | Parameter | Predicted Value |

|---|---|---|

| UV-Vis Spectroscopy | λ_max (in Methanol) | ~280 nm |

| Fluorescence Spectroscopy | Excitation λ_max | ~280 nm |

| Fluorescence Spectroscopy | Emission λ_max | >290 nm (predicted) |

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are essential for separating the compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a commonly used method for the analysis of moderately polar organic compounds like this one. phytojournal.com A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable. phytojournal.comresearchgate.netsciensage.info Detection is typically performed using a UV detector set at the λ_max of the compound (~280 nm). phytojournal.comphytojournal.com A validated HPLC method can provide accurate quantification and assessment of purity by separating the target compound from any impurities or byproducts. scispace.com

Gas Chromatography (GC): Given its volatility, this compound is also well-suited for analysis by Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) for quantification. phytojournal.comphytojournal.com A non-polar or medium-polarity capillary column (e.g., DB-1 or DB-5) would be used. The retention time of the compound under specific GC conditions (temperature program, carrier gas flow rate) is a characteristic property that can be used for its identification and purity assessment.

Table 5: Typical Chromatographic Conditions for Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|

| RP-HPLC | C18 (e.g., 4.6 x 250 mm, 5 µm) | Acetonitrile/Water or Methanol/Water gradient | UV at ~280 nm |

| GC | DB-1 or DB-5 (e.g., 30 m x 0.25 mm) | Helium or Hydrogen | FID or MS |

Computational and Theoretical Chemistry Studies of 3 3 Iso Butoxy 4 Methoxyphenyl 1 Propene

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure

No published DFT studies on the electronic structure of 3-(3-iso-Butoxy-4-methoxyphenyl)-1-propene were found.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

There is no available data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO gap for this compound.

Electrostatic Potential Surface and Charge Distribution

Information on the molecular electrostatic potential surface or charge distribution analysis for this specific molecule is not available in the current scientific literature.

Conformational Analysis and Molecular Mechanics Simulations

No conformational analysis or molecular mechanics simulations for this compound have been reported.

Theoretical Elucidation of Reaction Mechanisms

There are no theoretical studies elucidating the reaction mechanisms involving this compound. While research exists on the reaction mechanisms of similar phenylpropenes, such as the enzymatic cleavage of 1-(3′,4′-dimethoxyphenyl)propene, these findings are not directly applicable. researchgate.netnih.govresearchgate.net

Prediction of Spectroscopic Properties through Computational Models

No computational models predicting the spectroscopic properties (e.g., IR, Raman, NMR) of this compound have been published.

Investigation of Non-Linear Optical (NLO) Properties

There is no research available on the investigation of the non-linear optical (NLO) properties of this compound.

Investigation of Biological Activities of Phenylpropanoid Derivatives: Mechanistic and in Vitro Perspectives

In Vitro Antimicrobial Activity and Proposed Mechanisms of Action

Phenylpropanoids are a class of natural compounds recognized for their significant antimicrobial properties. Their activity has been demonstrated against a wide array of microorganisms, including pathogenic bacteria and fungi.

Antibacterial Modalities

Phenylpropanoid derivatives have been shown to exert antibacterial effects against both Gram-positive and Gram-negative bacteria. The proposed mechanisms for this activity are multifaceted and often involve the disruption of bacterial cell integrity and function. One of the primary modes of action is the alteration of cell membrane permeability, which leads to the leakage of essential intracellular constituents and ultimately, cell death. oup.comnih.gov For instance, certain phenylpropanoids can interact with the lipid bilayer of the bacterial membrane, causing a loss of ion gradients and membrane potential.

Furthermore, some phenylpropanoids are believed to inhibit crucial cellular functions, such as nucleic acid synthesis and energy metabolism. researchgate.net By binding to bacterial DNA or inhibiting enzymes involved in metabolic pathways, these compounds can effectively halt bacterial growth and proliferation. nih.gov The presence of hydroxyl groups on the phenyl ring is often considered a key structural feature for the antibacterial activity of these compounds. researchgate.net

Antifungal Activities

In addition to their antibacterial properties, many phenylpropanoid derivatives exhibit notable antifungal activity against a variety of fungal pathogens. nih.govmdpi.com The mechanisms underlying their antifungal action are also linked to the disruption of cell membrane integrity and the inhibition of essential fungal enzymes. For example, some phenylpropanoids can interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability and fungal cell death.

Antioxidant Potential and Molecular Mechanisms

Phenylpropanoids are well-documented as potent antioxidants, capable of neutralizing harmful free radicals and protecting cells from oxidative damage. This antioxidant capacity is a cornerstone of their potential health benefits.

Radical Scavenging Pathways

The primary mechanism behind the antioxidant activity of phenylpropanoids is their ability to scavenge free radicals. This is largely attributed to the phenolic hydroxyl groups in their structure, which can donate a hydrogen atom to a free radical, thereby neutralizing it in a process known as hydrogen atom transfer (HAT). frontiersin.org Alternatively, they can donate an electron to a radical through the single electron transfer (SET) mechanism. frontiersin.org The resulting phenylpropanoid radical is relatively stable due to resonance delocalization, which makes the parent molecule an effective radical scavenger. The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov

Inhibition of Lipid Peroxidation in Cellular Models

Lipid peroxidation is a detrimental process where free radicals attack lipids in cell membranes, leading to cellular damage. Phenylpropanoids have been shown to inhibit lipid peroxidation, thereby protecting cell membranes from oxidative stress. consensus.app They can achieve this by scavenging the lipid peroxyl radicals that propagate the chain reaction of lipid peroxidation. This protective effect helps to maintain the structural and functional integrity of cell membranes.

In Vitro Anti-inflammatory Mechanisms

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Phenylpropanoid derivatives have demonstrated significant anti-inflammatory properties in various in vitro models. nih.govmdpi.comnih.gov

The anti-inflammatory effects of phenylpropanoids are often attributed to their ability to modulate key inflammatory pathways. One of the primary mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.comnih.gov By inhibiting NF-κB activation, phenylpropanoids can effectively reduce the production of these inflammatory mediators. nih.govnih.gov

Enzyme Inhibition Studies (in vitro)

Wnt Pathway Modulation

No studies have been identified that investigate the effect of 3-(3-iso-Butoxy-4-methoxyphenyl)-1-propene on the Wnt signaling pathway.

DNA Gyrase Inhibition

There is no available research on the potential of this compound to act as a DNA gyrase inhibitor.

Aromatase Inhibition

The inhibitory activity of this compound against the aromatase enzyme has not been evaluated in any known studies.

A3 Adenosine (B11128) Receptor (A3AR) Agonism

There is no data available concerning the agonistic effects of this compound on the A3 adenosine receptor.

In Vitro Antimalarial Efficacy and Target Interactions

No research has been published detailing the in vitro antimalarial efficacy of this compound or its interactions with malarial targets.

Mechanistic Insights into Other Biochemical Interactions (e.g., Receptor Binding)

Specific receptor binding studies for this compound have not been reported in the scientific literature.

Structure Activity Relationship Sar Studies of 3 3 Iso Butoxy 4 Methoxyphenyl 1 Propene Analogs

Impact of Iso-Butoxy Substitution on Biological Potency and Selectivity

The substitution at the 3-position of the phenyl ring, in this case, an isobutoxy group, is anticipated to have a significant impact on the biological profile of the molecule compared to its hydroxyl counterpart, eugenol (B1671780). The isobutoxy group, being bulkier and more lipophilic than a hydroxyl group, can influence several key pharmacological parameters.

The increased lipophilicity conferred by the isobutoxy group can enhance the molecule's ability to cross biological membranes, potentially leading to improved oral bioavailability and central nervous system penetration. However, this increased bulk might also introduce steric hindrance at the binding site of a target protein, which could either be beneficial or detrimental to the biological activity, depending on the specific topology of the receptor pocket.

In studies of related compounds, the nature of the alkoxy substituent has been shown to be a critical determinant of potency and selectivity. For instance, in a series of 1-aryl-6,7-dihydroxy tetrahydroisoquinolines, the presence and nature of substituents on the phenyl ring significantly influenced their affinity for dopamine (B1211576) receptors. mdpi.com While a direct comparison is not available, it can be inferred that the isobutoxy group would modulate the electronic and steric properties of the phenyl ring, thereby affecting its interaction with target receptors.

The replacement of the phenolic hydroxyl group with an isobutoxy ether linkage also removes the potential for hydrogen bonding as a donor, a crucial interaction in many ligand-receptor binding events. This change could drastically alter the binding mode and, consequently, the biological activity and selectivity profile of the compound.

Role of the Methoxy (B1213986) Group in Activity Modulation

The methoxy group at the 4-position of the phenyl ring is a common feature in many biologically active phenylpropanoids and plays a crucial role in modulating their activity. nih.gov Its presence is known to influence the electronic properties of the aromatic ring through its electron-donating resonance effect, which can impact ligand-receptor interactions.

Furthermore, research on resveratrol (B1683913) methoxy derivatives has shown that the number and position of methoxy groups can significantly affect anti-platelet and anti-proliferative activities. nih.gov This underscores the importance of the methoxy substituent in fine-tuning the pharmacological profile of this class of compounds. The interplay between the methoxy group and the adjacent isobutoxy group in "3-(3-iso-Butoxy-4-methoxyphenyl)-1-propene" would create a unique electronic and steric environment on the phenyl ring, which would be a key determinant of its specific biological target engagement.

Significance of the Propene Moiety and Alkene Configuration on Molecular Recognition

The 1-propene (or allyl) side chain is a defining feature of this class of compounds and is intimately involved in their biological activity. The double bond within the propene moiety introduces a degree of rigidity and specific stereochemical requirements for molecular recognition.

Studies on eugenol and its analogs have highlighted the importance of the allyl group for various activities, including antioxidant and antimicrobial effects. nih.govnih.gov The length and saturation of this side chain are critical. For instance, modifications to the propene chain, such as saturation to a propyl group or isomerization of the double bond, often lead to a significant alteration or loss of biological activity.

The configuration of the alkene (E/Z or cis/trans) can also be a critical factor. In a study of biaryl methyl eugenol analogs as cancer cell invasion inhibitors, the Z-isomers were found to be more active than their corresponding E-isomers, suggesting that the spatial orientation of the substituents around the double bond is crucial for fitting into the binding site of the target, which in that case was tubulin. nih.gov This highlights the importance of the three-dimensional structure of the propene side chain in dictating molecular interactions and subsequent biological responses.

Systematic Derivatization and Corresponding Biological Activity Changes

Systematic derivatization of the core eugenol scaffold has been a common strategy to explore the SAR and to develop novel therapeutic agents. These modifications typically involve alterations at the phenolic hydroxyl group, the methoxy group, the aromatic ring, and the propene side chain.

The following table summarizes the biological activity changes observed with systematic derivatization of eugenol analogs, providing a framework to infer the potential effects of similar modifications on "this compound".

| Modification Site | Type of Derivatization | Observed Change in Biological Activity | Reference |

| Phenolic Hydroxyl | Etherification (e.g., methylation) | Often leads to changes in potency and selectivity; can increase lipophilicity. | nih.gov |

| Esterification | Can serve as a prodrug strategy; activity depends on the nature of the ester. | neliti.com | |

| Aromatic Ring | Introduction of additional substituents | Can significantly alter electronic properties and steric profile, impacting target binding. | nih.gov |

| Propene Side Chain | Isomerization (allyl to propenyl) | Often results in a change in the specific biological activity. | nih.gov |

| Oxidation (e.g., to an epoxide or diol) | Can lead to metabolites with different or enhanced activities. | nih.gov | |

| Cyclization | Can create rigid structures with altered receptor interactions. | researchgate.net |

These examples demonstrate that even minor structural modifications can lead to profound changes in the biological activity of this class of compounds.

Identification of Key Pharmacophoric Elements for Target Engagement

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. nih.gov For eugenol and its analogs, several key pharmacophoric elements have been identified that are crucial for their target engagement.

A typical pharmacophore model for eugenol-like compounds often includes:

Aromatic Ring: Provides a hydrophobic interaction point and a scaffold for the substituents.

Hydrogen Bond Acceptor/Donor: The oxygen atoms of the methoxy and hydroxyl (or in this case, isobutoxy) groups can act as hydrogen bond acceptors, while a hydroxyl group can also be a donor. researchgate.net

Hydrophobic Feature: The allyl/propene chain and the isobutyl group contribute to hydrophobic interactions within the binding pocket. researchgate.net

Specific Spatial Arrangement: The relative positions of these features are critical for optimal binding.

A pharmacophore model generated for biaryl methyl eugenol analogs as inhibitors of tubulin polymerization identified seven essential features for activity, which was consistent with the pharmacophore for known colchicine (B1669291) site inhibitors. nih.gov Another study on eugenol derivatives as PPARγ agonists identified a common pharmacophore consisting of two hydrophobic features and one aromatic hydrophobic feature derived from the 4-allyl-2-methoxyphenoxy core. nih.gov

These models provide a rational basis for the design of new analogs of "this compound" with potentially enhanced potency and selectivity for a variety of biological targets.

Future Research Directions and Unexplored Avenues in Phenylpropanoid Chemistry

Advancements in Sustainable and Efficient Synthetic Methodologies

The increasing demand for phenylpropanoids in various industries necessitates a shift away from inefficient extraction from plants or reliance on unsustainable chemical synthesis. rsc.org Future research is heavily focused on developing "green" and efficient synthetic strategies. This includes the use of catalytic reactions that minimize waste and energy consumption. For instance, modern cross-coupling methods like the Suzuki–Miyaura reaction provide efficient ways to form key carbon-carbon bonds in molecules like 3-(3-iso-Butoxy-4-methoxyphenyl)-1-propene.

A significant area of advancement lies in the valorization of biomass. Lignin (B12514952), a major component of plant cell walls and the second most abundant terrestrial polymer, is a natural polymer of phenylpropanoids. nih.gov Developing methods to deconstruct lignin and convert its constituent phenylpropanoid units into high-value chemicals is a cornerstone of creating a sustainable, circular bio-economy. nih.gov This approach not only provides a renewable feedstock but also adds value to what is often considered an industrial waste product.

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of phenylpropanoids. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns that are beyond human capability. In the context of phenylpropanoid chemistry, AI and ML can be applied to:

Predict Bioactivity: Algorithms can be trained on existing data to predict the potential biological effects of novel or unstudied phenylpropanoids, guiding synthesis and screening efforts toward the most promising candidates.

Optimize Reaction Conditions: Machine learning models can predict the optimal conditions (temperature, catalyst, solvent) for a chemical reaction to maximize yield and purity, accelerating the development of efficient synthetic routes. nih.gov

De Novo Design: AI can generate entirely new molecular structures with desired properties, opening avenues for the discovery of novel phenylpropanoids with enhanced functions.

Recent studies have demonstrated the potential of ML to enhance the production of polyphenols, a class of phenylpropanoids, by optimizing culture conditions in microorganisms. medrxiv.org This highlights the power of predictive modeling to make the production of these valuable compounds more efficient.

Exploration of Novel Bioactivities and Untapped Mechanistic Pathways

While phenylpropanoids are known for a range of biological activities, including antioxidant and antimicrobial properties, their full potential remains largely unexplored. nih.govtandfonline.com Future research will focus on discovering new bioactivities and understanding the mechanisms through which these compounds interact with biological systems. High-throughput screening (HTS) technologies allow for the rapid testing of large libraries of phenylpropanoids against a multitude of biological targets.

A key challenge is to move beyond general activities like "antioxidant" to pinpoint specific molecular targets and pathways. For example, evidence suggests that some phenylpropanoids can act as plant growth regulators by interacting with hormone transport pathways. nih.gov Unraveling these specific mechanisms for compounds like this compound could lead to the development of new, highly targeted agrochemicals or pharmaceuticals. The synergistic effects of different phenylpropanoids and their interaction with other metabolites are also a promising, yet complex, area of investigation. nih.gov

Applications of Chemoinformatics and Data Science in Phenylpropanoid Discovery

Chemoinformatics provides the tools and methods to navigate the vast chemical space of phenylpropanoids. nih.govlongdom.org This data-driven field is crucial for organizing, analyzing, and extracting knowledge from large chemical datasets. Key applications in phenylpropanoid research include:

Virtual Screening: Using computational models to screen large virtual libraries of phenylpropanoid structures to identify those most likely to bind to a specific protein target. azolifesciences.com This significantly reduces the time and cost associated with physical screening. azolifesciences.com

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of phenylpropanoids with their biological activity. longdom.org These models help in rationally designing new molecules with improved potency and reduced toxicity. researchgate.net

Database Development: Creating curated databases of phenylpropanoid structures, properties, and biological activities is essential for building the robust datasets needed for machine learning and other data science applications. nih.gov

By integrating these chemoinformatic tools, researchers can more strategically explore the immense diversity of phenylpropanoids and prioritize the most promising compounds for further investigation. mdpi.com

Interactive Data Table: Computational Approaches in Phenylpropanoid Research

Synergistic Approaches Combining Chemical Synthesis and Biosynthesis for Compound Optimization

The future of producing complex molecules like phenylpropanoids lies in the synergy between chemical and biological synthesis. rsc.org While chemical synthesis offers unparalleled flexibility in creating novel structures, biosynthesis through metabolic engineering can be a highly efficient and sustainable way to produce core molecular scaffolds. rsc.orgfrontiersin.org

This synergistic approach involves using engineered microorganisms (like bacteria or yeast) or plant cell cultures to produce a central phenylpropanoid intermediate, such as p-coumaric acid or ferulic acid. frontiersin.orgresearchgate.net This biologically-produced precursor can then be harvested and chemically modified to generate a diverse library of final products. This "chemo-enzymatic" or "semi-synthetic" strategy combines the best of both worlds:

Sustainability: Utilizes renewable feedstocks and avoids harsh reagents for the synthesis of the core structure. rsc.org

Efficiency: Leverages the highly optimized enzymatic pathways that have evolved in nature.

Flexibility: Allows for the creation of unnatural or difficult-to-synthesize analogs through subsequent chemical steps.

This integrated approach holds immense promise for the sustainable and scalable production of both known and novel phenylpropanoids, paving the way for their broader application in medicine, materials, and agriculture. frontiersin.org

Table of Mentioned Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.